molecular formula C17H23N3O B5714087 2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5714087
M. Wt: 285.4 g/mol
InChI Key: JQINBDAKHPTHHZ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution reactions, where the indole derivative reacts with 4-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
  • 2-(4-ethylpiperazin-1-yl)-1-(2-ethyl-1H-indol-3-yl)ethanone

Uniqueness

2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole and piperazine rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-19-8-10-20(11-9-19)12-16(21)17-13(2)18-15-7-5-4-6-14(15)17/h4-7,18H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQINBDAKHPTHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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